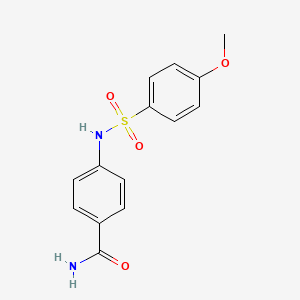

![molecular formula C17H11NO5 B5592035 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid](/img/structure/B5592035.png)

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Mecanismo De Acción

Target of Action

It’s known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been explored for activities including antibacterial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects .

Mode of Action

Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential . They have the ability to inhibit oxidative stress, which is a prime mechanism in the treatment of several disease conditions .

Biochemical Pathways

It’s known that the biological actions exhibited by chalcones, which this compound is a part of, are owed to their antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Result of Action

It’s known that coumarin-chalcone hybrid molecules have significant antioxidant potential . Antioxidants can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine under controlled conditions. One common method involves the use of hydrazine hydrate in absolute ethanol, which is heated under reflux for a specified period . The resulting product is then purified through filtration and washing with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, is also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carbonyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, substituted coumarins, and various heterocyclic compounds .

Comparación Con Compuestos Similares

Similar Compounds

2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar structural features and biological activities.

7-hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester: Another coumarin derivative with hydroxyl groups attached to the C7 position.

Uniqueness

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid stands out due to its unique combination of coumarin and benzoic acid moieties, which confer distinct chemical reactivity and biological properties. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound for research and industrial applications .

Propiedades

IUPAC Name |

2-[(2-oxochromene-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSUQGVITRNPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B5591973.png)

![(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5591992.png)

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)